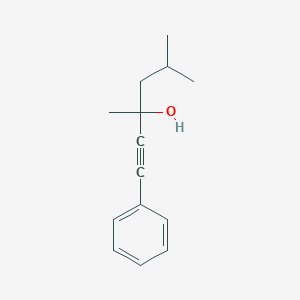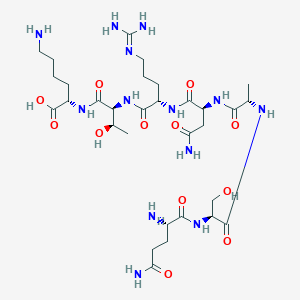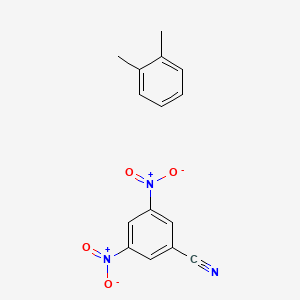
3,5-Dinitrobenzonitrile--1,2-xylene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzonitrile–1,2-xylene (1/1) is a chemical compound with the molecular formula C15H13N3O4. It is a combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzonitrile typically involves the nitration of benzonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzonitrile ring.
1,2-Xylene is an aromatic hydrocarbon that can be obtained through the catalytic reforming of petroleum naphtha. The combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio can be achieved through a simple mixing process under controlled conditions.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzonitrile–1,2-xylene involves large-scale nitration and purification processes. The nitration is performed in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified through crystallization and filtration techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzonitrile–1,2-xylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3,5-diaminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3,5-Dinitrobenzonitrile–1,2-xylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzonitrile–1,2-xylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the activity of enzymes. The aromatic ring structure allows for interactions with various biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzonitrile: Similar in structure but lacks the xylene component.
1,2-Xylene: An aromatic hydrocarbon without the nitro and nitrile groups.
3,5-Diaminobenzonitrile: A reduced form of 3,5-dinitrobenzonitrile.
Uniqueness
3,5-Dinitrobenzonitrile–1,2-xylene is unique due to its combination of nitro, nitrile, and xylene components, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
674776-11-5 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3,5-dinitrobenzonitrile;1,2-xylene |
InChI |
InChI=1S/C8H10.C7H3N3O4/c1-7-5-3-4-6-8(7)2;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h3-6H,1-2H3;1-3H |
InChI Key |
MVPKONCSDKHAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B12548326.png)
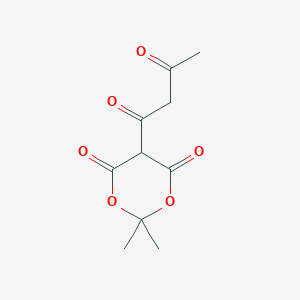
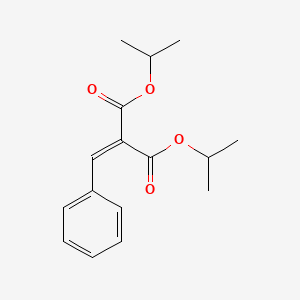

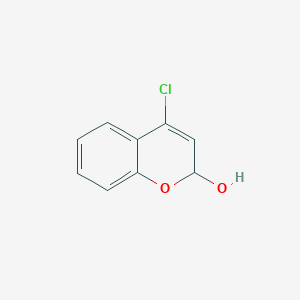
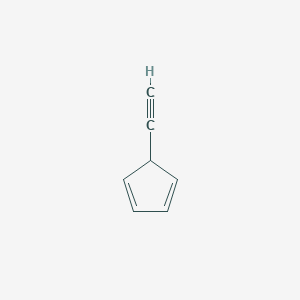
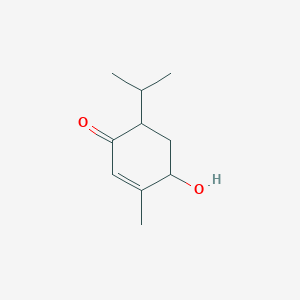

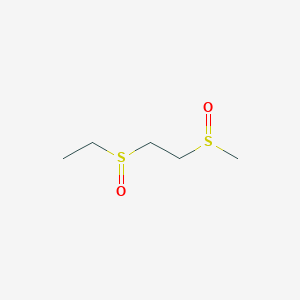

![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)

